
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with a suitable brominating agent to introduce the bromo group. This is followed by the reaction with 2-methylbutanamide under controlled conditions to form the final product. The reaction is usually carried out in an anhydrous solvent such as methanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Another pyrazole derivative with similar structural features.
3,5-dimethyl-4-aminopyrazole: A related compound with potential bioactive properties.
Uniqueness
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo and amino groups, along with the pyrazole ring, make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17BrN4O |
|---|---|
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-6-8(11)7(2)15(14-6)5-4-10(3,13)9(12)16/h4-5,13H2,1-3H3,(H2,12,16) |
Clé InChI |
BZPUXZZMBMLPCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCC(C)(C(=O)N)N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


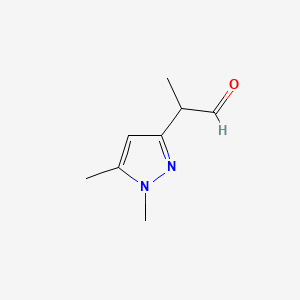
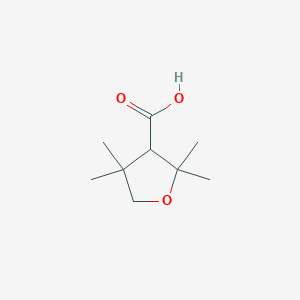

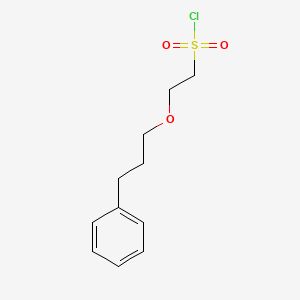
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)

![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)

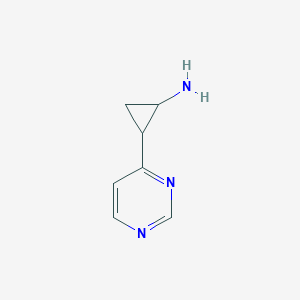
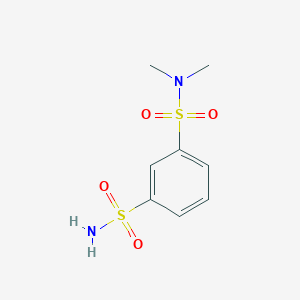

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

